molecular formula C21H20N6 B2475774 N2-phenethyl-N4-(p-tolyl)pteridine-2,4-diamine CAS No. 946242-83-7

N2-phenethyl-N4-(p-tolyl)pteridine-2,4-diamine

Cat. No.: B2475774
CAS No.: 946242-83-7
M. Wt: 356.433
InChI Key: NXZMROKIRRTBKW-UHFFFAOYSA-N
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Description

N2-phenethyl-N4-(p-tolyl)pteridine-2,4-diamine is a compound belonging to the pteridine family, which is a class of bicyclic heterocyclic compounds. Pteridines are known for their diverse biological roles and applications in medicinal chemistry . This compound is characterized by the presence of phenethyl and p-tolyl groups attached to the pteridine core, making it a unique and potentially valuable molecule for various scientific research applications.

Properties

IUPAC Name

4-N-(4-methylphenyl)-2-N-(2-phenylethyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6/c1-15-7-9-17(10-8-15)25-20-18-19(23-14-13-22-18)26-21(27-20)24-12-11-16-5-3-2-4-6-16/h2-10,13-14H,11-12H2,1H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZMROKIRRTBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-phenethyl-N4-(p-tolyl)pteridine-2,4-diamine stands out due to its unique substitution pattern on the pteridine core, which imparts distinct chemical and biological properties. Its combination of phenethyl and p-tolyl groups enhances its potential for diverse applications in medicinal chemistry and biological research .

Biological Activity

N2-phenethyl-N4-(p-tolyl)pteridine-2,4-diamine is a compound of interest due to its potential biological activity, particularly in the context of antimalarial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a pteridine derivative characterized by a phenethyl group at the N2 position and a p-tolyl group at the N4 position. Its structural formula can be represented as follows:

C17H20N4\text{C}_{17}\text{H}_{20}\text{N}_4

This compound's design aims to enhance biological activity through structural modifications that improve potency and selectivity against specific biological targets.

Antimalarial Activity

Recent studies have indicated that pteridine derivatives exhibit significant antimalarial properties. For instance, compounds structurally related to this compound have been evaluated for their inhibitory effects on Plasmodium falciparum, the causative agent of malaria.

Table 1: Antimalarial Activity of Related Compounds

Compound NameIC50 (µM)Selectivity Index (SI)
This compoundTBDTBD
N2,N4-diphenylpyrimidine-2,4-diamine0.66~40
Other pteridine derivativesTBDTBD

The IC50 value represents the concentration required to inhibit 50% of the parasite's growth. The selectivity index (SI) is calculated based on cytotoxicity against human cells compared to antimalarial activity.

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Preliminary in vitro studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving kinase inhibition.

Case Study: Kinase Inhibition

A study focusing on kinase-targeted therapies highlighted the importance of pteridine derivatives in cancer treatment. The compound demonstrated promising results in inhibiting specific kinases that are crucial for tumor growth and survival.

Table 2: Kinase Inhibition Profiles

Kinase TargetInhibition (%)Concentration (µM)
EGFRTBDTBD
VEGFRTBDTBD
PDGFRTBDTBD

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Molecular docking studies have elucidated potential binding modes with key enzymes involved in malaria and cancer pathways.

Molecular Docking Studies

Molecular docking simulations reveal that the compound can effectively bind to active sites of target proteins, potentially leading to inhibition of their function. This property is critical for its application in drug development.

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